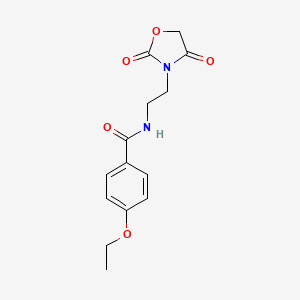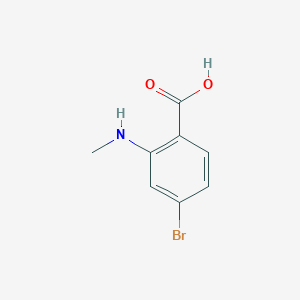
(4-(p-Tolyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. It includes a piperazine ring attached to a p-tolyl group, a furan ring attached to a phenyl group with a trifluoromethyl substituent, and a methanethione group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have shown to undergo various reactions. For example, a compound with a similar structure was found to inhibit the catalytical activity of PARP1 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A novel series of compounds including piperazine derivatives were synthesized and evaluated for their pharmacological properties. The compounds exhibited significant antidepressant and antianxiety activities in animal models. This suggests potential applications in neuropsychiatric drug development (Kumar et al., 2017).
Anticancer Activity
Research on heteroleptic platinum(II) dithiocarbamates, involving piperazine derivatives, indicated their potential as anticancer agents. These compounds demonstrated strong in vitro anticancer activity against various cancer cell lines, highlighting their significance in cancer treatment research (Amir et al., 2016).
Conformational and NQR Analysis
Studies on phosphoric triamides containing piperazine derivatives focused on their molecular structure and characteristics. The research provided insights into the potential applications of these compounds in various scientific fields (Shariatinia et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable ADME properties.
Result of Action
Similar compounds have been found to produce loss of cell viability in certain cell lines , suggesting that this compound may have similar cytotoxic effects.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by various factors, including temperature .
Propiedades
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2OS/c1-16-5-7-19(8-6-16)27-11-13-28(14-12-27)22(30)21-10-9-20(29-21)17-3-2-4-18(15-17)23(24,25)26/h2-10,15H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVNFDXDISSAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

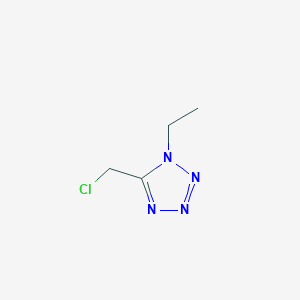
![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)

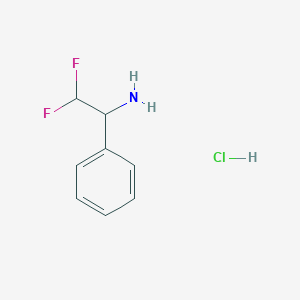
![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)
![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)
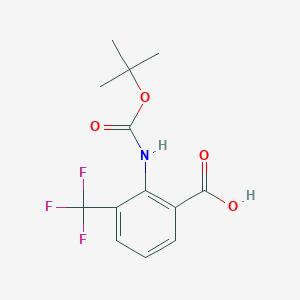

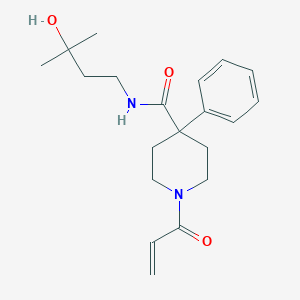
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid](/img/structure/B2396926.png)
![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)
